N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide

Description

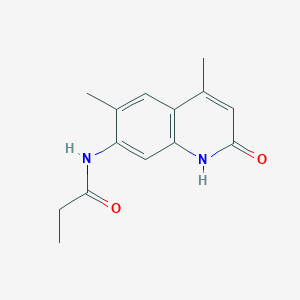

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide is a quinoline-derived compound featuring a 1,2-dihydroquinolin core substituted with methyl groups at positions 4 and 6, a ketone at position 2, and a propanamide moiety at position 5.

Properties

IUPAC Name |

N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-13(17)15-11-7-12-10(5-9(11)3)8(2)6-14(18)16-12/h5-7H,4H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOJVBYBILOEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323255 | |

| Record name | N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

370584-07-9 | |

| Record name | N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydroquinoline with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Propanamide Moieties

Key Observations :

- Core Heterocycles: The target compound’s dihydroquinolin core differs from X2705’s pyrazole-pyrrolidinone and compound 7’s dibenzoazepinone, impacting binding pocket compatibility.

- Substituent Effects: The 4,6-dimethyl groups on the quinoline may enhance steric interactions compared to EPZ011989’s morpholinopropynyl chain, which improves solubility and target engagement .

- Propanamide Orientation : All compounds utilize propanamide as a linker or binding group, suggesting its role in hydrogen bonding with enzyme active sites (e.g., SARS-CoV-2 Mpro in X2705) .

Discussion and Implications

Its methyl substitutions may optimize lipophilicity for membrane penetration, while the propanamide group could mediate target engagement through hydrogen bonding.

Critical Gaps :

- No explicit data on the target compound’s binding affinity or selectivity.

- Limited comparison with sulfamoyl-containing amides (), which exhibit higher synthetic yields but divergent bioactivity .

Biological Activity

N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide, also referred to as LP99, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 219.28 g/mol |

| Solubility | Soluble in DMF, DMSO |

| Density | 1.36 g/cm³ (predicted) |

| pKa | 9.56 (predicted) |

LP99 functions primarily as a BRD7 and BRD9 inhibitor , which are bromodomain-containing proteins involved in the regulation of gene expression through their interaction with acetylated lysines on histones . This inhibition is crucial for modulating various cellular processes, including inflammation and cancer progression.

Anticancer Properties

Recent studies have demonstrated that LP99 exhibits anticancer activity against various cancer cell lines. For instance:

- Cell Viability Assays : In vitro tests using A549 (lung cancer) and Caco-2 (colorectal cancer) cells showed that LP99 significantly reduced cell viability compared to untreated controls. The reduction in viability was noted to be around 39.8% for Caco-2 cells at a concentration of 100 µM after 24 hours of treatment .

- Structure-Activity Relationship : The anticancer efficacy appears to be structure-dependent. Modifications to the compound’s structure can enhance or diminish its cytotoxic effects against specific cancer types .

Anti-inflammatory Effects

LP99 also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokine secretion. This action is particularly relevant in diseases characterized by chronic inflammation, suggesting its potential utility in treating inflammatory disorders .

Case Studies

- Inhibition of Tumor Growth : A study involving animal models demonstrated that LP99 administration led to a significant reduction in tumor size and weight when compared to controls receiving no treatment. The mechanism was attributed to the downregulation of genes associated with cell proliferation .

- Synergistic Effects with Chemotherapy : In combination therapy studies, LP99 enhanced the efficacy of traditional chemotherapeutic agents like cisplatin. The combination resulted in increased apoptosis rates in cancer cells, indicating a potential role as an adjuvant therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)propanamide?

- Answer: The synthesis typically involves acylation of the parent quinoline derivative. For example, reacting 4,6-dimethyl-2-oxo-1,2-dihydroquinolin-7-amine with propanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) are critical to minimize side reactions like over-acylation or hydrolysis. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer:

- ¹H/¹³C NMR : To confirm substituent positions and verify the propanamide linkage. For instance, the methyl groups on the quinoline ring and the carbonyl signal (C=O) near 170 ppm in ¹³C NMR are diagnostic .

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- Elemental Analysis : Confirms purity and stoichiometry (C, H, N, O ratios) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Answer: Initial screening includes:

- Enzyme Inhibition Assays : For kinases or oxidoreductases, using fluorometric or colorimetric substrates (e.g., ADP-Glo™ for kinase activity).

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity Profiling : MTT or resazurin assays on cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Answer:

- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EZH2, as suggested by structural analogs in pediatric cancer models ).

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity and stability. Becke’s three-parameter hybrid functional (B3LYP) is recommended for thermochemical accuracy .

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over time (e.g., 100 ns trajectories) to identify critical residues for binding .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Answer:

- Re-evaluate Assay Conditions : Ensure pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) match physiological relevance.

- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies.

- Synchrotron Crystallography : Resolve co-crystal structures to validate docking poses and identify unmodeled water molecules or allosteric sites .

Q. How does structural modification of the propanamide moiety impact pharmacological properties?

- Answer:

- Bioisosteric Replacement : Substitute the propanamide with acetamide or urea groups to modulate solubility and binding affinity. For example, acetamide analogs may enhance metabolic stability but reduce membrane permeability .

- Halogenation : Introduce bromine or chlorine at the quinoline ring (position 4 or 6) to improve target selectivity, as seen in related isoquinoline derivatives .

- Chiral Modifications : Synthesize enantiomers via asymmetric catalysis (e.g., Evans’ oxazolidinones) to assess stereospecific activity .

Q. What advanced techniques characterize its stability under physiological conditions?

- Answer:

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40–60°C) stress, followed by HPLC-PDA analysis to track degradation kinetics.

- Plasma Stability Assays : Incubate with human/animal plasma (37°C) and quantify intact compound via LC-MS/MS over 24 hours.

- Solid-State NMR : Monitor crystallinity and polymorph transitions during storage .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

- Answer:

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions.

- Microwave-Assisted Synthesis : Accelerate acylation steps (e.g., 10–30 minutes vs. hours under conventional heating) .

- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios, solvent polarity, and catalyst loading .

Q. What protocols ensure reproducibility in biological assays?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.